Cas no 89-80-5 ((±)-Menthone)

(±)-Menthone structure
(±)-Menthone structure
Nome do Produto:(±)-Menthone
N.o CAS:89-80-5
MF:C10H18O
MW:154.249323368073
MDL:MFCD00136033
CID:34529

(±)-Menthone Propriedades químicas e físicas

Nomes e Identificadores

    • Menthone
    • (±)-Menthone
    • Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
    • METHON
    • (+/-)-3-menthone
    • (+/-)-menthone
    • (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
    • DL-MENTHONE
    • MENTHONE (REFERENCE GRADE)
    • P-MENTHONE
    • trans-Menthone
    • 2-Isopropyl-5-methylcyclohexanone
    • Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
    • p-Menthan-3-one, trans- (8CI)
    • rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
    • Menthone G
    • Neomenthone
    • trans-Menthan-3-one
    • trans-p-Menthan-3-one
    • trans-p-Menthone
    • MDL: MFCD00136033
    • Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
    • Chave InChI: NFLGAXVYCFJBMK-BDAKNGLRSA-N
    • SMILES: C([C@@H]1CC[C@@H](C)CC1=O)(C)C

Propriedades Computadas

  • Massa Exacta: 154.13600
  • Massa monoisotópica: 154.136
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 149
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2

Propriedades Experimentais

  • Cor/Forma: It has a fresh mint aroma with a slight woody aroma. Liquid at normal temperature.
  • Densidade: 0.896
  • Ponto de ebulição: 85-88 ºC (12 mmHg)
  • Ponto de Flash: 69 ºC
  • Índice de Refracção: 1.450
  • PSA: 17.07000
  • LogP: 2.64770
  • FEMA: 2667

(±)-Menthone Informações de segurança

(±)-Menthone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB166454-500 g
Menthone; .
89-80-5
500 g
€394.80 2023-07-20
AN HUI ZE SHENG Technology Co., Ltd.
TMA0087-1mg
(±)-Menthone
89-80-5 98%
1mg
¥355.00 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R095234-0.2ml
(±)-Menthone
89-80-5 HPLC≥98%
0.2ml
¥517 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMA0087-1 mL * 10 mM (in DMSO)
(±)-Menthone
89-80-5
1 mL * 10 mM (in DMSO)
¥ 510 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMA0087-1 mg
(±)-Menthone
89-80-5
1mg
¥355.00 2022-04-26
TRC
M219135-100mg
(±)-Menthone
89-80-5
100mg
$ 178.00 2023-09-07
abcr
AB166454-100 g
Menthone; .
89-80-5
100 g
€147.40 2023-07-20
AN HUI ZE SHENG Technology Co., Ltd.
AB0149-20mg
(±)-Menthone
89-80-5 98%(HPLC)
20mg
¥400.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
M219135-1g
(±)-Menthone
89-80-5
1g
¥5700.00 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TMA0087-1mL
(±)-Menthone
89-80-5 >98%
1mL
¥510.0 2023-05-12

(±)-Menthone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Referência
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Tempo ,  Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ;  24 h, 5 °C
Referência
Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation
Okada, Tomohide; Asawa, Tomotake; Sugiyama, Yukihiro; Iwai, Toshiaki; Kirihara, Masayuki; et al, Tetrahedron, 2016, 72(22), 2818-2827

Synthetic Routes 3

Condições de reacção
Referência
Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride
Yamashita, Masakazu; Kato, Yukihiko; Suemitsu, Rikisaku, Chemistry Letters, 1980, (7), 847-8

Synthetic Routes 4

Condições de reacção
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
Referência
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol ;  16 h, 90 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Referência
Facile oxidative conversion of alcohols to esters using molecular iodine
Mori, Naoshi; Togo, Hideo, Tetrahedron, 2005, 61(24), 5915-5925

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ;  6 h, rt
Referência
Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships
Shibuya, Masatoshi; Nagasawa, Shota; Osada, Yuji; Iwabuchi, Yoshiharu, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Synthetic Routes 7

Condições de reacção
1.1 120 h, 28 °C
Referência
Stereoselective oxidation of alcohols using whole cells of Rhizomucor miehei CECT 2749
Garcia-Burgos, C.; Carballeira, J. D.; Sinisterra, J. V., Journal of Molecular Catalysis B: Enzymatic, 2006, 41(1-2), 16-20

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ;  5 min, rt
Referência
3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates
Canbulat, Melek; Ozgun, Beytiye, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene ,  Ruthenium trichloride Solvents: Acetonitrile ,  Water ;  0.5 h, rt
Referência
Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone
Yusubov, Mekhman S.; Zagulyaeva, Aleksandra A.; Zhdankin, Viktor V., Chemistry - A European Journal, 2009, 15(42), 11091-11094

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ;  1 - 12 h, 70 °C
Referência
2-Iodobenzenesulfonic acid
Uyanik, Muhammet; Ishihara, Kazuaki; Zhang, Chi; Cui, Li-Qian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  7 h, 90 °C
Referência
Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide
Zhang, Zhenxin; Zhu, Qianqian; Ding, Yong, Synthetic Communications, 2013, 43(9), 1211-1218

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ;  30 min, rt; 2 d, rt
Referência
The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst
van Summeren, Ruben P.; Romaniuk, Amy; IJpeij, Edwin G.; Alsters, Paul L., Catalysis Science & Technology, 2012, 2(10), 2052-2056

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Silica ,  Iodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  100 h, rt
Referência
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Dichloromethane
Referência
Silica gel supported Jones reagent (SJR): a simple, versatile, and efficient reagent for oxidation of alcohols in non-aqueous media
Ali, Mohammed Hashmat; Wiggin, Candace J., Synthetic Communications, 2001, 31(21), 3383-3393

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane ,  Water ;  9 h, rt
Referência
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; Sun, Jiangkai; Qin, Shuangshuang; Chu, Changhu; Liu, Renhua, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Routes 16

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
Referência
N-(1,1-Dimethylethyl)benzenesulfenamide
Heintzelman, Geoffrey R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-2

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium hypochlorite Solvents: Acetic acid ,  Water
Referência
Synthesis of Putative Polyketide Precursors and Intermediates
O'Connell, Yvonne, 2007, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride ,  Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ;  8 h, 363 K
Referência
A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide
Ma, Baochun; Zhang, Yingshuai; Ding, Yong; Zhao, Wei, Catalysis Communications, 2010, 11(9), 853-857

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Ethanaminium, N,N,N-triethyl-, (trichloride) Solvents: Acetonitrile
Referência
Tetraethylammonium trichloride: a versatile reagent for chlorinations and oxidations
Schlama, Thierry; Gabriel, Kiroubagaranne; Gouverneur, Veronique; Mioskowski, Charles, Angewandte Chemie, 1997, 36(21), 2342-2344

Synthetic Routes 20

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ;  24 h, rt
Referência
N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide
Matsuo, Jun-ichi; Iida, Daisuke; Yamanaka, Hiroyuki; Mukaiyama, Teruaki, Tetrahedron, 2003, 59(35), 6739-6750

(±)-Menthone Raw materials

(±)-Menthone Preparation Products

(±)-Menthone Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89-80-5)(±)-Menthone
A1204267
Pureza:99%/99%/99%
Quantidade:1g/250mg/100mg
Preço ($):1490.0/586.0/328.0